4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole
Description
The compound 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is a heterocyclic molecule featuring an oxazole core substituted with a bromophenylsulfonyl group at position 4, a furan-2-yl group at position 2, and a 1-phenylethylthio moiety at position 3. The furan and thioether substituents contribute to its aromatic and lipophilic characteristics, respectively, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-(1-phenylethylsulfanyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S2/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(27-21)18-8-5-13-26-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCVXLGNJBDFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanohydrin Preparation
The synthesis begins with the preparation of a cyanohydrin intermediate derived from furan-2-carbaldehyde. Treatment with hydrogen cyanide (HCN) in the presence of a base yields the cyanohydrin, which is subsequently purified via recrystallization.
Cyclocondensation with Sulfonyl and Thioether Components
The cyanohydrin reacts with 4-bromobenzenesulfonyl chloride and 1-phenylethylthiol in a one-pot reaction. Anhydrous hydrochloric acid facilitates the cyclocondensation, forming the oxazole core. Critical parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Solvent : Dry diethyl ether or tetrahydrofuran (THF).
- Yield : ~35–40%, limited by competing hydrolysis of the sulfonyl chloride.
Aryne-Induced Cyclization Strategy
Recent advances in aryne chemistry have enabled the construction of trisubstituted oxazoles via-sigmatropic rearrangements. This method, detailed in, offers improved regioselectivity and functional group tolerance.
Thioether Precursor Synthesis
The thioether moiety is introduced early in the synthesis. 2-((2-(4-Bromophenyl)-2-oxoethyl)thio)acetonitrile is prepared by reacting 4-bromophenylglyoxal with 1-phenylethylthiol in acetonitrile. The product is isolated in 72% yield after column chromatography.
Aryne Generation and Cyclization
Aryne precursors, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, are activated by potassium fluoride (KF) and 18-crown-6 in benzonitrile. The thioether precursor undergoes cyclization with the in situ-generated aryne, forming the oxazole ring. Key conditions:
- Reagents : KF (3.0 equiv), 18-crown-6 (3.0 equiv).
- Temperature : 25°C for 12 hours.
- Yield : 79% for the oxazole product.
Multi-Step Sequential Functionalization
A modular approach involving sequential sulfonylation, thioether formation, and oxazole cyclization has been reported for analogous compounds.
Sulfonylation of Furan-2-yl Oxazole Intermediate
A preformed 2-(furan-2-yl)oxazole intermediate is sulfonylated using 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours, yielding the sulfonylated product in 85% purity.
Thioether Coupling via Nucleophilic Substitution
The sulfonylated intermediate undergoes nucleophilic aromatic substitution with 1-phenylethylthiol in dimethylformamide (DMF) at 80°C. Catalytic potassium carbonate (K₂CO₃) enhances reactivity, achieving a 68% yield after purification.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Fischer Synthesis | Simple reagents, established protocol | Low yields, limited functional group tolerance | 35–40% |
| Aryne Cyclization | High regioselectivity, modularity | Requires specialized aryne precursors | 70–79% |
| Sequential Functionalization | Flexibility in intermediate modification | Multi-step purification, longer reaction times | 60–68% |
The aryne-induced method offers superior yields and selectivity, making it the preferred route for large-scale synthesis. However, the Fischer approach remains valuable for exploratory studies due to its simplicity.
Challenges and Optimization Strategies
Sulfonyl Group Stability
The sulfonyl moiety is prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and low temperatures (0–10°C) are critical during sulfonylation steps.
Thioether Oxidation
The 1-phenylethylthio group can oxidize to sulfones if exposed to strong oxidizing agents. Strictly inert atmospheres (N₂ or Ar) and chelating agents (e.g., EDTA) mitigate this issue.
Purification Techniques
Chromatographic purification on silica gel with gradient elution (petroleum ether/ethyl acetate) effectively separates the target compound from by-products like disulfides or over-sulfonated derivatives.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thioether groups can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl and furan groups can engage in π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Core Oxazole Derivatives
4-((4-Bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole (CAS: 686738-34-1)
- Structural Differences : Replaces the 1-phenylethylthio group with a 4-fluorobenzylthio substituent.
- Impact: The fluorobenzyl group increases electronegativity and may enhance metabolic stability compared to the phenylethylthio group.
- Synthesis : Similar sulfonyl and thioether introduction methods are used, as seen in triazole and oxadiazole derivatives (e.g., via nucleophilic substitution or coupling reactions) .
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (CAS: 850928-24-4)
- Structural Differences : Features a thiophen-2-yl group at position 2 and an acetamide-linked fluorophenyl group at position 4.
- Impact: The thiophene substituent increases electron density compared to furan, altering reactivity.
Halogen-Substituted Analogues
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structural Differences : Chlorine replaces bromine in the aryl group; thiazole core instead of oxazole.
- Impact : The smaller chlorine atom results in tighter crystal packing, as observed in single-crystal studies. However, bromine’s larger size in the target compound may enhance van der Waals interactions in biological systems .
3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS: 330459-34-2)
- Structural Differences : Oxadiazole core with bromophenyl and thiophen-2-yl groups.
- Impact: The oxadiazole core’s electron-deficient nature contrasts with oxazole’s moderate aromaticity, affecting electronic properties and reactivity.
Spectroscopic Data
Antimicrobial Activity
Crystal Engineering
- Isostructurality : Bromine’s larger atomic radius compared to chlorine necessitates slight lattice adjustments, as seen in halogen-substituted thiazoles .
Biological Activity
The compound 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is a novel oxazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological activities, including antimicrobial and analgesic properties, supported by relevant studies and data.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Bromophenyl Sulfonyl Intermediate : This involves sulfonylation of 4-bromophenyl using a sulfonyl chloride reagent under basic conditions.
- Cyclization to Form Furan-2-yl Oxazole : A furan derivative is cyclized with an appropriate oxazole precursor.
- Final Coupling : The bromophenyl sulfonyl intermediate is coupled with the furan-2-yl oxazole under suitable conditions, often utilizing palladium-catalyzed cross-coupling reactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity through binding interactions, influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of oxazole derivatives, including the compound . For example, a review highlighted the effectiveness of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed:
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| 4-Bromophenyl Sulfonyl Derivative | 15 | 20 |
| Amoxicillin | 30 | 27 |
These results indicate that certain derivatives exhibit significant antibacterial effects compared to standard antibiotics .
Analgesic Activity
In a study assessing new oxazolones containing the bromophenylsulfonyl moiety, several compounds were evaluated for analgesic activity using the writhing test and hot plate test. The findings suggested that these compounds could potentially serve as analgesic agents with low toxicity profiles:
- Acute Toxicity : No lethal effects were observed in mice during acute toxicity assessments.
- Histopathological Assessment : Examination of preserved organs did not reveal any significant inflammatory or cytotoxic effects .
Case Studies
- Oxazolones as Analgesics : A study synthesized several oxazolones and evaluated their analgesic properties through pharmacological tests. The most active compound showed significant pain relief compared to controls, suggesting a promising therapeutic application .
- Antimicrobial Studies : Research conducted on various oxazole derivatives indicated that compounds similar to this compound exhibited varying degrees of antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating potential use in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
